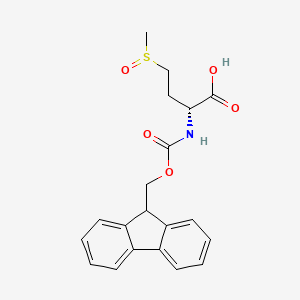

Fmoc-D-Met(O)-OH

Description

Overview of Fluorenylmethoxycarbonyl (Fmoc) Strategy in Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern solid-phase peptide synthesis. nih.gov Introduced in the 1970s, it offers a milder alternative to the traditional Boc/Bzl protection scheme. nih.gov The primary advantage of the Fmoc group is its base-lability; it can be removed from the N-terminus of a growing peptide chain under gentle basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the Fmoc deprotection steps and are removed at the end of the synthesis during cleavage from the solid support. researchgate.net The mild conditions of the Fmoc strategy have made it the preferred method for the synthesis of a wide variety of peptides, including those with sensitive modifications. mdpi.com

The Significance of Methionine Oxidation in Peptide and Protein Chemistry

Methionine, with its thioether side chain, is one of the most easily oxidized amino acid residues, both in biological systems and during chemical synthesis. researchgate.net Exposure to reactive oxygen species (ROS) or even atmospheric oxygen can lead to the formation of methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone. researchgate.net This oxidation introduces a significant change in the physicochemical properties of the peptide, increasing its polarity and potentially altering its conformation, stability, and biological activity. researchgate.net In some instances, methionine oxidation can lead to a loss of protein function, while in others it may play a regulatory role. nih.gov During peptide synthesis, uncontrolled oxidation of methionine can result in a heterogeneous mixture of the desired peptide and its oxidized forms, complicating purification and characterization. nih.govnih.gov

Rationale for the Strategic Utilization of Fmoc-D-Met(O)-OH

The use of this compound in peptide synthesis is a deliberate strategy to overcome specific challenges and to impart desirable characteristics to the final peptide.

A primary reason for using a pre-oxidized methionine derivative like Fmoc-Met(O)-OH is to circumvent the issue of uncontrolled oxidation during peptide synthesis. By incorporating the amino acid in its sulfoxide form, a uniform peptide product is obtained, which simplifies the purification process. nih.gov If the native, non-oxidized peptide is the final target, the methionine sulfoxide residue can be reduced back to methionine after purification. nih.gov This "protecting group" strategy for the methionine side chain ensures a higher yield of the desired, homogenous product.

The incorporation of D-amino acids, which are the non-natural mirror images of the common L-amino acids, is a widely used strategy in peptidomimetic and drug design. Peptides containing D-amino acids exhibit significantly enhanced stability towards enzymatic degradation. nih.gov Proteases, the enzymes that break down peptides and proteins, are highly specific for L-amino acids and are generally unable to cleave peptide bonds involving D-amino acids. nih.gov This increased proteolytic resistance translates to a longer half-life in biological systems, a crucial attribute for therapeutic peptides. Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to altered receptor binding affinities and unique biological activities. nih.gov

The strategic decision to use This compound therefore combines these advantages. It allows for the synthesis of peptides that are not only uniform in their oxidation state but are also inherently more resistant to enzymatic breakdown. This is particularly valuable in the development of long-lasting peptide-based therapeutics or biological probes where stability is paramount.

Addressing Oxidation Challenges in Methionine-Containing Peptides

Historical Context and Evolution of this compound in Peptide Chemistry

The development of Fmoc-protected amino acids in the 1970s revolutionized solid-phase peptide synthesis. nih.gov The initial focus was on the 20 proteinogenic L-amino acids. As the understanding of peptide degradation and the desire for more stable analogues grew, the synthesis and incorporation of D-amino acids became more common.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2410250-48-3; 76265-70-8 |

|---|---|

Molecular Formula |

C20H21NO5S |

Molecular Weight |

387.45 |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid |

InChI |

InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m1/s1 |

InChI Key |

CEHRSUBRZOGRSW-XZATXCMXSA-N |

SMILES |

CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Met O Oh Integration

Principles of Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Met(O)-OH

Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. csic.es The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy due to its lability under mild basic conditions, which allows for the preservation of acid-labile side-chain protecting groups. wikipedia.orgnih.gov

Strategic Incorporation during Peptide Elongation

The incorporation of this compound follows the standard SPPS cycle of deprotection, activation, and coupling. The process begins with the removal of the Fmoc group from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org This exposes a free amino group for the subsequent coupling reaction. The incoming this compound is then activated to facilitate the formation of a peptide bond. This activation is commonly achieved using a variety of coupling reagents.

The strategic decision to use this compound is often made to produce a uniform peptide product when significant oxidation of methionine residues is anticipated during the synthesis and purification process. peptide.com This pre-oxidized form ensures that the final peptide contains methionine sulfoxide (B87167) residues consistently. If the native methionine is desired, the sulfoxide can be reduced back to the thioether post-synthesis. peptide.com

Comparison with Conventional Fmoc-Methionine Approaches

The conventional approach to incorporating methionine in SPPS utilizes Fmoc-L-Met-OH or its D-enantiomer, Fmoc-D-Met-OH. peptide.com A primary challenge with this method is the susceptibility of the methionine side-chain's thioether to oxidation, which can occur during the synthesis, cleavage from the resin, or subsequent purification steps. iris-biotech.depeptide.com This oxidation leads to the formation of methionine sulfoxide, and potentially methionine sulfone, resulting in a heterogeneous mixture of the desired peptide and its oxidized variants. iris-biotech.de This complicates purification and can affect the peptide's biological activity.

By employing this compound, the oxidation issue is preemptively addressed, leading to a more homogeneous product that is easier to purify. peptide.com However, this introduces a diastereomeric mixture at the sulfur atom (methionine-S-sulfoxide and methionine-R-sulfoxide), which may or may not be desirable depending on the final application. iris-biotech.de If the goal is the native peptide, a final reduction step is necessary to convert the sulfoxide back to methionine. peptide.com

Protection and Deprotection Chemistry of the Fmoc Group

The success of Fmoc-based SPPS hinges on the efficient and clean removal of the Fmoc protecting group at each cycle of peptide elongation. This process must be highly efficient and not lead to side reactions or loss of stereochemical integrity.

Mechanistic Aspects of Fmoc De-protection from this compound

The deprotection of the Fmoc group from this compound proceeds via a base-catalyzed β-elimination mechanism. scielo.org.mx A secondary amine, most commonly piperidine, acts as the base. wikipedia.org The reaction is initiated by the abstraction of the acidic proton on the fluorenyl group's C9 position. scielo.org.mxtotal-synthesis.com This generates a stabilized carbanion, which then undergoes elimination to release the free amine of the D-methionine sulfoxide residue, carbon dioxide, and dibenzofulvene. scielo.org.mxchempep.com The dibenzofulvene byproduct is subsequently scavenged by the secondary amine to prevent its reaction with the newly liberated amino group of the peptide. wikipedia.org The progress of the deprotection can be monitored by UV spectroscopy due to the strong chromophoric nature of the dibenzofulvene-piperidine adduct. chempep.com

Efficacy of Base-Labile Reagents in Stereochemical Preservation

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, or epimerization, can occur at various stages, including during coupling and deprotection. While the urethane (B1682113) nature of the Fmoc group generally suppresses racemization during coupling, the conditions for Fmoc removal must also be carefully controlled. nih.gov

The use of piperidine for Fmoc deprotection is generally considered safe in terms of preserving stereochemistry for most amino acids. mdpi.com However, certain amino acids are more prone to racemization. nih.gov The basic conditions required for Fmoc removal can, in some cases, lead to epimerization, particularly for sensitive residues. iris-biotech.de Studies have shown that for most standard amino acids, the use of piperidine in DMF for short periods is effective and does not lead to significant racemization. wikipedia.org Alternative bases such as 4-methylpiperidine (B120128) have also been shown to be effective for Fmoc removal with similar efficiency and preservation of stereochemistry. scielo.org.mx The choice of base and reaction conditions can be optimized to minimize any potential for epimerization of the D-Met(O) residue.

Peptide Bond Formation Utilizing this compound

The formation of the peptide bond is the central reaction in peptide synthesis. This involves the coupling of the carboxylic acid group of the incoming this compound to the free amino group of the resin-bound peptide chain. To achieve this, the carboxyl group must be activated to increase its reactivity. embrapa.br

A variety of activating reagents are available for this purpose. Common methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) to suppress racemization. scielo.org.mxembrapa.br Another class of widely used coupling reagents are the aminium/uronium salts, such as HBTU, HATU, and HCTU, which are used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). embrapa.br

The choice of coupling reagent and conditions can impact the efficiency of the peptide bond formation and the potential for side reactions. For a sterically unhindered amino acid like methionine, standard coupling protocols are generally effective. The presence of the sulfoxide group in this compound does not significantly hinder the coupling reaction.

| Coupling Reagent Class | Examples | Activator/Base | Key Features |

| Carbodiimides | DCC, DIC | HOBt, Oxyma | Widely used, cost-effective. Additives suppress racemization. scielo.org.mxembrapa.br |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIPEA | High coupling efficiency, fast reaction times. embrapa.br |

Optimization of Coupling Reagents and Activation Protocols

The formation of the amide bond between the incoming this compound and the N-terminal amine of the growing peptide chain is a pivotal step in SPPS. Its efficiency is highly dependent on the choice of coupling reagent and the activation method. The goal is to convert the carboxylic acid of the Fmoc-amino acid into a highly reactive species that rapidly acylates the peptide's free amine, minimizing side reactions.

A variety of coupling reagents have been developed, broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.combachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the amino acid by forming an O-acylisourea intermediate. wikipedia.org However, this intermediate is highly susceptible to racemization. To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-aza-benzotriazole (HOAt), are essential. wikipedia.orgpeptide.com These additives trap the activated intermediate to form a less racemization-prone active ester. wikipedia.org

Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have become the gold standard in Fmoc-SPPS. sigmaaldrich.comchempep.com These reagents promote the in-situ formation of active esters (OBt or OAt esters) that offer high coupling efficiency with minimal racemization, especially for challenging sequences. sigmaaldrich.combachem.com HATU, which generates a highly reactive OAt ester, is often preferred for sterically hindered couplings or sequences prone to aggregation. sigmaaldrich.comchempep.com More recent developments include reagents based on OxymaPure, such as COMU, which offer comparable efficiency to HATU with improved safety profiles. sigmaaldrich.com

The choice of base is also critical. While N,N-diisopropylethylamine (DIPEA) is commonly used, it can promote racemization, particularly with sensitive residues. chempep.com The use of a less-hindered base like collidine is often recommended to mitigate this risk. bachem.comchempep.com For difficult couplings involving this compound, a combination of a potent coupling reagent like HATU with a non-racemizing base provides an optimal activation protocol.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Example Reagents | Activating Additive | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DIC, DCC | HOBt, HOAt, OxymaPure | Cost-effective | Risk of racemization without additives; DCU byproduct from DCC is insoluble. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Incorporated (forms active ester) | High efficiency, low racemization, good for cyclization and fragment coupling. sigmaaldrich.com | Higher cost. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Incorporated (forms active ester) | Very high efficiency, fast reaction times, low racemization. sigmaaldrich.combachem.com | Can cause guanidinylation of the N-terminal amine if used in excess. sigmaaldrich.comrsc.org |

Studies on Coupling Efficiency and Yield in Complex Sequences

Studies on the synthesis of aggregation-prone peptides have demonstrated that replacing a standard methionine residue with a Met(O) building block significantly improves the quality of the crude peptide product, reduces deletion sequences, and increases the final isolated yield. wpmucdn.com For example, in the synthesis of a hydrophobic conotoxin, the use of optimized SPPS methodologies was crucial for success. researchgate.net The enhanced solubility imparted by the Met(O) residue facilitates not only the synthesis but also the subsequent purification of the peptide by high-performance liquid chromatography (HPLC). wpmucdn.com

Microwave-assisted SPPS (MW-SPPS) has also been employed to enhance coupling efficiency, as elevated temperatures can accelerate reaction rates and disrupt aggregation. unifi.it However, careful control of the microwave parameters is essential to prevent temperature-induced side reactions, including racemization. [4 from first search]

Management of Methionine-Specific Side Reactions during SPPS

The methionine residue is susceptible to several side reactions during Fmoc-SPPS, primarily oxidation of the thioether side chain and S-alkylation during the final acidolytic cleavage step. acs.orgresearchgate.net

Strategies to Mitigate Sulfoxide and Sulfone Formation of Methionine Residues

The thioether of methionine is easily oxidized, first to a diastereomeric mixture of methionine sulfoxide (Met(O)) and potentially further to methionine sulfone (Met(O₂)). [1, 2 from first search] This oxidation can occur gradually during synthesis or rapidly during the final cleavage. To ensure a homogenous final product, two main strategies are employed:

Intentional Incorporation of Met(O): As previously discussed, the most effective strategy is to use this compound directly in the synthesis. This produces a single, uniformly oxidized peptide that can be easily purified. wpmucdn.com Following purification, the sulfoxide is reduced back to methionine. Several methods exist for this reduction, including treatment with reagents like N-methylmercaptoacetamide or a mixture of trifluoroacetic acid (TFA), ammonium (B1175870) iodide (NH₄I), and dimethyl sulfide (B99878) (DMS), which does not affect disulfide bridges. ug.edu.pl

Prevention during Cleavage: If standard Fmoc-Met-OH is used, oxidation during cleavage can be minimized by using degassed solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). sigmaaldrich.com More robustly, specific scavenger cocktails containing reducing agents can be employed to prevent oxidation. peptide.comnih.gov

Prevention of S-Alkylation Reactions during Acidolytic Cleavage

During the final cleavage step with strong acids like TFA, protecting groups such as tert-butyl (tBu) are removed, generating highly reactive tert-butyl cations. sigmaaldrich.com These electrophiles can attack the nucleophilic sulfur atom of methionine, resulting in an irreversible S-tert-butylation side reaction. acs.orgresearchgate.net This modification adds mass to the peptide and alters its chemical properties.

Prevention relies on efficiently trapping these carbocations with scavengers. Reducing the duration of the cleavage reaction has also been shown to decrease the extent of S-alkylation. acs.org Research has demonstrated that the S-alkylation reaction is reversible under mildly acidic conditions. Heating the crude peptide mixture in a dilute acetic acid solution (e.g., 5% acetic acid) at 40°C can effectively reverse the S-tert-butylation, yielding the desired peptide. acs.orgresearchgate.netug.edu.pl

Development and Characterization of Scavenger Cocktails

Scavenger cocktails are mixtures of reagents added to the cleavage acid (typically TFA) to quench reactive cationic species and prevent side reactions. wpmucdn.com The composition of the cocktail is tailored to the specific amino acids present in the peptide sequence.

For methionine-containing peptides, scavengers must effectively trap tBu cations and prevent oxidation.

Classical Cocktails: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT)) is a widely used general-purpose cocktail. peptide.com However, it is not optimal for preventing methionine oxidation. nih.gov Reagent B (TFA/phenol/water/triisopropylsilane (TIS)) is an "odorless" alternative but does not prevent methionine oxidation either. peptide.com

Methionine-Specific Cocktails: Reagent H was specifically developed to minimize methionine oxidation. nih.gov Its formulation (TFA/phenol/thioanisole/EDT/water/dimethylsulfide/ammonium iodide) includes reagents that both scavenge carbocations and reduce any sulfoxide that may form. peptide.comnih.gov

Modern Optimized Cocktails: Recent research has focused on developing even more effective cocktails that simultaneously prevent multiple side reactions. One such optimized mixture, consisting of TFA/anisole/trimethylsilyl chloride (TMSCl)/Me₂S/triphenyl phosphine (B1218219) (PPh₃), was shown to completely eliminate oxidation and significantly reduce S-alkylation. acs.orgresearchgate.net For peptides also containing cysteine protected with a trityl group, the addition of TIS to this mixture is required to scavenge the trityl cations. acs.org

Table 2: Composition and Application of Selected Cleavage Cocktails for Methionine-Containing Peptides

| Cleavage Cocktail | Composition (v/v or w/w) | Key Scavengers | Primary Application Notes |

|---|---|---|---|

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) wpmucdn.com | H₂O, Thioanisole, EDT | General purpose; protects Trp, Tyr, Cys. Does not fully prevent Met oxidation. peptide.comnih.gov |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) peptide.comnih.gov | Thioanisole, DMS, NH₄I | Specifically designed to prevent methionine oxidation and reduce any Met(O) formed. nih.gov |

| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) sigmaaldrich.com | TIS, H₂O | Common, low-odor cocktail for routine peptides; insufficient for preventing Met side reactions. sigmaaldrich.compeptide.com |

| Nandhini et al. (2023) | TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 + 1mg/mL PPh₃) acs.org | Anisole, TMSCl, Me₂S, PPh₃ | Eradicates Met oxidation and significantly reduces S-alkylation. TIS is added if Cys(Trt) is present. acs.orgresearchgate.net |

Enantiomeric Integrity and Racemization Control in D-Amino Acid Peptide Synthesis

The biological activity of a peptide is critically dependent on its precise stereochemistry. When synthesizing peptides with D-amino acids like this compound, it is paramount to preserve their enantiomeric configuration throughout the synthesis. Racemization, the conversion of a chiral amino acid into a mixture of D and L enantiomers, is a significant risk in SPPS. researchgate.net

Research has established that racemization primarily occurs during the carboxyl group activation step of the coupling reaction. researchgate.netnih.gov The mechanism often involves the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either side, leading to loss of stereochemical integrity. bachem.com The risk is exacerbated by the use of strong bases and elevated temperatures. chempep.com

Maintaining the enantiomeric integrity of this compound requires the same stringent controls used for L-amino acids:

Use of Racemization-Suppressing Additives: The addition of HOBt or, more effectively, HOAt during carbodiimide-mediated coupling is crucial. wikipedia.org Modern phosphonium and aminium reagents like PyBOP, HBTU, and HATU are pre-formulated with these additives, making them superior choices for minimizing racemization. sigmaaldrich.combachem.com

Careful Selection of Base: The choice and amount of base used during coupling are critical. Over-exposure to strong, non-hindered bases increases the rate of α-proton abstraction, the initiating step of racemization. Using weaker bases like collidine or N-methylmorpholine (NMM) in place of DIPEA is recommended, especially for sensitive couplings. bachem.comchempep.com

Control of Reaction Conditions: While higher temperatures can improve coupling efficiency, they also accelerate racemization. [4 from first search] Therefore, a balance must be struck, and coupling temperatures should be carefully controlled, particularly during microwave-assisted synthesis.

Analytical methods such as chiral gas or liquid chromatography are used to confirm the enantiomeric purity of the final peptide product. researchgate.netnih.gov Under optimized conditions, the rate of racemization can be kept to less than 0.4% per synthetic cycle, ensuring the production of a peptide with high enantiomeric purity. nih.govmdpi.com

Methodologies for Ensuring Chiral Purity of this compound

Maintaining the chiral integrity of amino acids during peptide synthesis is paramount, as racemization can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. For this compound, ensuring chiral purity involves both the quality of the starting material and the conditions employed during peptide synthesis.

High-purity this compound is commercially available, with suppliers often providing analyses of enantiomeric purity determined by techniques like chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comchemimpex.com This ensures that the building block itself is not a significant source of chiral contamination.

During synthesis, the choice of coupling reagents and reaction conditions plays a crucial role in minimizing racemization. The activation of Nα-Fmoc protected amino acids can lead to the formation of racemizable intermediates. nih.gov The extent of racemization is dependent on the specific coupling reagent used. nih.govchempep.com For instance, studies on other amino acids prone to racemization, such as histidine and cysteine, have shown that the choice of coupling reagent and the use of additives can significantly suppress epimerization. peptide.comnih.gov While specific data for this compound is less prevalent in the literature, the general principles apply. The use of milder coupling reagents and the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its derivatives are common strategies. peptide.com

The basic conditions used for Fmoc deprotection, typically with piperidine, can also contribute to racemization. mdpi.com The mechanism involves the abstraction of the α-proton of the amino acid residue. mdpi.com However, the contribution of the deprotection step to racemization is generally considered less significant than the coupling step for most amino acids. mdpi.com

Table 1: Factors Influencing Chiral Purity during this compound Integration

| Factor | Influence on Chiral Purity | Mitigation Strategies |

| Starting Material Quality | The initial enantiomeric purity of this compound directly impacts the final peptide's chiral integrity. | Use of high-purity, commercially available this compound with certified enantiomeric excess. sigmaaldrich.comchemimpex.com |

| Coupling Reagents | Activation of the amino acid can generate racemizable intermediates. nih.gov The choice of reagent affects the rate of racemization. nih.govchempep.com | Selection of coupling reagents known to minimize racemization. Addition of racemization suppressants like HOBt. peptide.com |

| Base Exposure | The basic conditions required for Fmoc-group removal can potentially lead to epimerization. mdpi.com | Optimization of deprotection conditions, such as minimizing exposure time to the base. |

| Amino Acid Structure | The inherent susceptibility of an amino acid to racemization. | While methionine is not among the most racemization-prone residues like histidine or cysteine, careful control of synthesis conditions is still necessary. peptide.comnih.gov |

Kinetic and Mechanistic Studies on Racemization Pathways

The primary mechanism for racemization of amino acids during peptide synthesis involves the formation of an oxazolone (B7731731) (or azlactone) intermediate from the activated amino acid. This intermediate has an acidic α-proton that can be abstracted by a base, leading to a loss of stereochemistry. The subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers. peptide.com

Kinetic studies on the racemization of various Fmoc-amino acids have demonstrated the influence of coupling reagents, bases, and temperature on the rate of epimerization. For example, the use of diisopropylethylamine (DIPEA) as a base has been shown to induce racemization in the coupling of certain amino acids. chempep.com The pre-activation time of the amino acid with the coupling reagent is also a critical factor; longer pre-activation times can lead to increased racemization. nih.gov

While specific kinetic data for this compound is not extensively documented in readily available literature, the general mechanisms of racemization are applicable. The oxidation of the methionine side chain to a sulfoxide introduces a polar group, which could potentially influence the electronic environment of the α-carbon and its susceptibility to racemization, though this has not been extensively studied. The primary pathway for racemization remains the activation of the carboxyl group during the coupling step. peptide.com

Further research into the specific kinetics of this compound racemization under various SPPS conditions would be beneficial for optimizing the synthesis of peptides containing this modified amino acid. Such studies would likely involve systematic evaluation of different coupling reagents, bases, solvents, and temperatures, followed by chiral analysis of the resulting peptides.

Advanced Applications in Peptide and Chemical Biology Research

Engineering of Peptides with Enhanced Biological Stability

A primary application of incorporating D-amino acids like D-methionine sulfoxide (B87167) into peptides is to enhance their stability in biological environments. lifetein.com This is crucial for the development of peptide-based therapeutics, which are often limited by their rapid degradation in the body.

Peptides synthesized with L-amino acids are readily broken down by proteases, enzymes that are highly specific for the L-configuration. lifetein.com The introduction of a D-amino acid, such as in Fmoc-D-Met(O)-OH, creates a peptide bond that is resistant to cleavage by most common proteases. lifetein.commdpi.com This resistance stems from the altered three-dimensional structure at the site of the D-amino acid, which prevents the enzyme from properly binding and catalyzing the hydrolysis of the peptide bond. mdpi.com This strategy has been widely used to increase the in vivo half-life of therapeutic peptides. lifetein.combiopharmaspec.com

| Peptide Modification Strategy | Effect on Proteolytic Stability | Reference |

| Incorporation of D-amino acids | Increased resistance to enzymatic degradation | lifetein.com |

| N-terminal acetylation | Can enhance resistance to some proteases | nih.gov |

| Glycosylation | Can inhibit degradation by most proteases | mdpi.com |

It's important to note that while D-amino acid incorporation generally enhances stability, other modifications can also influence protease resistance. For instance, N-terminal acetylation and glycosylation have been shown to modulate the enzymatic degradation of peptides, sometimes in a protease-specific manner. nih.govmdpi.com

This conformational influence is highly dependent on the position and context of the D-amino acid within the peptide sequence. frontiersin.org For example, a D-amino acid can induce a kink or turn in an alpha-helix or beta-sheet, or it can promote the formation of specific turn structures like beta-turns. frontiersin.orgrsc.org The oxidation of the methionine side chain to a sulfoxide further complicates these conformational effects by introducing a more polar and hydrophilic group. wisc.eduacs.org This change in polarity can alter the amphiphilic nature of a peptide, potentially driving a switch from an alpha-helical to a beta-strand conformation, especially in aggregated states. wisc.eduacs.org

| Structural Element | Influence of D-Amino Acid Incorporation | Potential Outcome | Reference |

| Alpha-helix | Can be destabilizing, inducing kinks | Disruption of helical structure | frontiersin.orgrsc.org |

| Beta-sheet | Can disrupt or promote formation depending on context | Altered sheet stability and aggregation propensity | nih.gov |

| Beta-turn | Can promote the formation of specific turn types (e.g., type I' or II') | Nucleation of beta-hairpin structures | psu.edu |

Design of Protease-Resistant Peptide Analogs

Development of Bioactive Peptides and Peptidomimetics

The ability to modulate stability and conformation makes this compound a valuable tool in the synthesis of bioactive peptides and peptidomimetics with tailored properties.

By designing peptides that mimic the transition state of an enzymatic reaction, it is possible to create potent and specific enzyme inhibitors. The incorporation of D-methionine sulfoxide can enhance the inhibitory activity by increasing the peptide's resistance to degradation by the target enzyme or other proteases. mdpi.com Furthermore, the altered conformation induced by the D-amino acid can lead to a tighter binding affinity to the enzyme's active site. The sulfoxide group itself can also participate in interactions within the active site, potentially modulating the inhibitory potency. rsc.org

The biological activity of a peptide ligand, whether it acts as a receptor agonist or antagonist, is critically dependent on its three-dimensional structure, which governs its binding to the receptor. Introducing this compound can lead to the creation of peptide analogs with altered receptor binding affinities and efficacies. The conformational constraints imposed by the D-amino acid can lock the peptide into a bioactive conformation, leading to increased potency. psu.edu Conversely, it can also disrupt the binding conformation, potentially converting an agonist into an antagonist. The oxidation of methionine to its sulfoxide form can also impact receptor binding, as this modification can alter the peptide's hydrophilicity and its interactions with the receptor. viamedica.pl

Synthesis of Enzyme Inhibitors and Modulators

Utilization in Structural and Functional Studies of Proteins

The unique properties of D-amino acids and the specific characteristics of methionine sulfoxide make this compound a useful component in probes designed for studying protein structure and function. While direct incorporation into proteins via ribosomal synthesis is not a standard process, synthetic peptides containing this modified amino acid can be used in various assays. harvard.edu

The introduction of a D-amino acid can serve as a localized conformational probe. By observing how the substitution of an L-amino acid with its D-enantiomer affects protein or peptide function, researchers can gain insights into the importance of the local conformation at that specific position for biological activity. rsc.org Furthermore, the methionine sulfoxide group can be used as a redox-sensitive switch. The reversible oxidation of methionine to methionine sulfoxide can trigger conformational changes in a peptide, providing a way to control its activity with oxidizing or reducing agents. acs.org This can be exploited to study dynamic biological processes.

Probing Protein-Peptide Interactions with D-Met(O) Containing Peptides

The interactions between proteins and peptides are central to countless cellular functions. frontiersin.org Synthetic peptides containing modified amino acids like D-methionine sulfoxide are powerful tools for dissecting these interactions. nih.gov By incorporating this compound into a peptide sequence, researchers can create probes that mimic specific physiological or pathological states.

One key area of investigation is the impact of methionine oxidation on the methionine-aromatic interaction, a significant non-covalent force in protein folding and molecular recognition. nih.gov Research has shown that the oxidation of methionine to methionine sulfoxide can substantially strengthen this interaction. nih.gov Peptides containing D-Met(O) can be synthesized using solid-phase peptide synthesis (SPPS) to systematically probe these effects. nih.govnih.gov For example, studies using model helical peptides have demonstrated that the presence of an oxidized methionine residue can significantly stabilize the peptide's structure and its binding to aromatic residues on a target protein. nih.gov

These peptide probes are utilized in various assays to identify and characterize binding partners. youtube.com In peptide pull-down experiments combined with quantitative mass spectrometry, synthetic peptides containing D-Met(O) can be used to capture interacting proteins from complex cellular lysates, providing insights into how oxidation-specific interactions influence cellular signaling pathways. nih.gov The use of D-amino acids ensures the peptide probe is not rapidly degraded, increasing its utility in these experimental systems. frontiersin.orgnih.gov

| Research Approach | Description | Key Findings |

| Model Peptide Studies | Synthetic peptides are designed with Met(O) at specific positions to measure binding affinity and structural changes upon interaction with target proteins or other peptides. nih.gov | Oxidation of methionine to methionine sulfoxide was found to increase the strength of the methionine-aromatic interaction by 0.5–1.4 kcal/mol. nih.gov |

| Peptide-Interaction Proteomics | Peptides containing D-Met(O) are immobilized and incubated with cell extracts. Interacting proteins are identified by mass spectrometry. nih.gov | This method allows for the identification of proteins that specifically recognize the oxidized form of methionine-containing motifs. |

| Computational Modeling | In silico tools like molecular dynamics simulations are used to predict how the incorporation of D-Met(O) will affect peptide structure and its interaction with a target protein. frontiersin.orgoup.com | Predictive models help in designing peptides with optimized binding properties and understanding the structural basis of the interaction. oup.com |

Investigating the Role of Oxidized Methionine in Protein Models

Methionine is highly susceptible to oxidation by reactive oxygen species (ROS), which converts it to methionine sulfoxide (Met(O)) and further to methionine sulfone (Met(O2)). iris-biotech.de This oxidation can profoundly alter a protein's structure, stability, and function, sometimes leading to activation and other times to inactivation. iris-biotech.depeptide.com The incorporation of this compound into synthetic peptides and proteins allows for precise investigation into the functional consequences of this modification.

By replacing a standard methionine residue with its oxidized D-form, a homogeneous population of oxidized peptide can be produced, which simplifies purification and subsequent analysis. peptide.com This approach is critical for studying systems where methionine oxidation acts as a regulatory switch. For instance, the oxidation of specific methionine residues in the calcium-binding protein calmodulin is known to alter its structure and ability to regulate target enzymes. nih.gov Using synthetic calmodulin fragments containing Met(O), researchers have confirmed that oxidation rearranges local Met-aromatic contacts, providing a structural basis for the observed functional changes. nih.gov

The oxidation of methionine is a reversible process in vivo, managed by methionine sulfoxide reductase (Msr) enzymes, suggesting that it is a dynamic regulatory mechanism. iris-biotech.denih.gov Studies using peptides with Met(O) serve as substrates for these enzymes, helping to elucidate their roles in protein quality control and cellular homeostasis under oxidative stress. frontiersin.org

| Protein/System | Effect of Methionine Oxidation | Research Finding |

| Calmodulin (CaM) | Altered structure and function. nih.gov | Oxidation of M144 and M145 strengthens interaction with F141, impacting CaM's regulatory activity. nih.gov |

| Potassium Channels | Inactivation. nih.gov | Oxidation of a critical methionine residue by nitric oxide was shown to abolish channel function. nih.gov |

| General Protein Function | Activation or Deactivation. iris-biotech.depeptide.com | While often leading to loss of function, some proteins are activated by methionine oxidation, indicating a role in signaling. peptide.com |

| Protein Folding | Can assist in refolding. frontiersin.org | Methionine sulfoxide reductases (Msr) can repair oxidized, unfolded proteins, aiding in the quality control process. frontiersin.org |

Applications in Bioconjugation and Chemical Labeling

The unique properties of methionine and its derivatives are increasingly being exploited in the fields of bioconjugation and chemical labeling. This compound provides a stable precursor for peptides that can be used in advanced biomedical applications.

Incorporation into Peptides for Targeted Delivery Systems

Peptide-based drug delivery systems offer the potential for highly specific targeting of therapeutic agents to diseased cells, such as cancer cells, thereby minimizing side effects. mdpi.comnih.gov A significant challenge for these systems is the rapid degradation of peptides by proteases in the body. The incorporation of D-amino acids, such as D-methionine sulfoxide, is a well-established strategy to enhance peptide stability and prolong its circulation time. nih.govresearchgate.net

Furthermore, peptides containing methionine can be designed as "smart" delivery vehicles that respond to specific stimuli within the local disease environment. rsc.org Many tumors, for example, have elevated levels of reactive oxygen species (ROS). The thioether side chain of methionine is sensitive to these ROS. When a peptide carrier containing methionine passes through a high-ROS environment, the methionine is oxidized to the more polar methionine sulfoxide. This change in polarity can be engineered to trigger a conformational change in the carrier peptide or nanoparticle, leading to the release of an encapsulated drug precisely at the target site. rsc.org Using this compound allows for the synthesis of peptides that are already in this "activated" state or can serve as stable controls in these studies.

| Carrier Type | Description | Role of Peptides |

| Polymeric Nanoparticles | Biodegradable polymers like PEG-PLA form a stable core for drug encapsulation. mdpi.com | Peptides on the surface act as targeting ligands to specific cellular receptors. mdpi.com |

| Liposomes | Lipid bilayer vesicles that can carry both hydrophilic and hydrophobic drugs. mdpi.comnih.gov | Peptides are attached to the liposome (B1194612) surface to facilitate active targeting to tumor cells. nih.gov |

| Self-Assembled Peptides | Peptides designed to self-assemble into nanostructures (nanofibers, nanotubes) that can encapsulate drugs. researchgate.netrsc.org | The peptide itself is the carrier; stimuli-responsive sequences (like those with Met) can trigger disassembly and drug release. rsc.org |

| Gold Nanoparticles | Inorganic nanoparticles that are easily functionalized. | Peptides are conjugated to the gold surface to direct the nanoparticles to specific biological targets. nih.gov |

Analytical and Characterization Methodologies

Spectroscopic Techniques for Reaction Monitoring and Product Validation

Spectroscopy offers powerful tools for real-time reaction monitoring and detailed structural validation of Fmoc-D-Met(O)-OH and peptides containing this residue.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group central to modern solid-phase peptide synthesis. Its removal (deprotection) is a critical step that must be monitored to ensure the reaction proceeds to completion. This is commonly achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org

The deprotection reaction liberates the Fmoc group, which then reacts with piperidine in a Michael-type addition to form a dibenzofulvene-piperidine adduct. scielo.org.mx This adduct possesses a strong ultraviolet (UV) chromophore, making UV-Vis spectroscopy an effective method for quantitatively monitoring the deprotection step. thieme-connect.deiris-biotech.de By measuring the absorbance of the solution flowing from the reaction vessel, the concentration of the released adduct can be determined using the Beer-Lambert law. iris-biotech.de This allows for the confirmation that all Fmoc groups have been removed before the next amino acid is coupled.

The dibenzofulvene-piperidine adduct exhibits two characteristic absorbance maxima. nih.gov The choice of wavelength for quantification can be influenced by the presence of other UV-active species. The values for the molar absorption coefficient (ε) can vary slightly in the literature, which can impact the calculation of resin substitution and batch sizes for synthesis. nih.gov

Table 1: UV Spectroscopic Data for Fmoc-Piperidine Adduct Quantification

| Parameter | Wavelength (λmax) | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Source(s) |

| Primary Absorbance Maximum | ~301 nm | 7,100 - 8,100 | iris-biotech.denih.gov |

| Secondary Absorbance Maximum | ~290 nm | 5,800 - 6,100 | mdpi.commostwiedzy.pl |

This interactive table summarizes the key UV spectroscopic parameters used for monitoring Fmoc group deprotection.

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and peptides derived from it. It provides precise mass information that confirms both the oxidation state of the methionine residue and the correct sequence of amino acids in a peptide.

The defining feature of methionine sulfoxide (B87167) is the addition of a single oxygen atom to the sulfur atom of the methionine side chain. This modification results in a characteristic mass increase of +16 Da compared to the native methionine residue. nih.gov Electrospray ionization mass spectrometry (ESI-MS) can easily detect this mass shift in the intact this compound molecule or within a larger peptide. nih.gov Further oxidation to methionine sulfone results in a mass increase of +32 Da, which can also be readily identified. vwr.com

For peptide sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific peptide ion is isolated and fragmented through collision-induced dissociation. rsc.org This fragmentation typically occurs along the peptide backbone, generating a series of predictable fragment ions, primarily b-ions and y-ions. By analyzing the mass differences between consecutive ions in the resulting spectrum, the amino acid sequence can be deduced. nih.gov Critically, the location of the +16 Da mass shift can be pinpointed to a specific methionine residue within the sequence, confirming the site of oxidation. nih.govrsc.org

Table 2: Common Mass Shifts in Methionine Oxidation Detected by Mass Spectrometry

| Oxidation State | Chemical Change | Mass Shift (Da) | Significance | Source(s) |

| Methionine Sulfoxide | Addition of one oxygen | +16 | Confirms the presence of Met(O). Reversible under certain conditions. | nih.govthermofisher.com |

| Methionine Sulfone | Addition of two oxygens | +32 | Indicates further oxidation. Generally considered irreversible in peptides. | vwr.com |

| Homocysteic Acid | Loss of CH₂ + SO₃H | +34 | A product of heavy oxidation, not typically expected under standard SPPS. | nih.gov |

This interactive table details the mass changes associated with different oxidation states of methionine, which are key identifiers in mass spectrometric analysis.

UV Spectroscopy for Fmoc Group Release Detection

Chromatographic Analysis for Purity and Stereochemical Assessment

Chromatographic methods are essential for separating this compound from impurities and for verifying its stereochemical configuration, which are critical quality attributes.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids and for their purification. vwr.commerck-lifescience.com.tw Reversed-phase HPLC (RP-HPLC) is most commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile, often containing an acidic modifier like trifluoroacetic acid (TFA). google.com

In the analysis of this compound, RP-HPLC can effectively separate the desired product from key process-related impurities. These impurities may include the unoxidized starting material (Fmoc-D-Met-OH), the over-oxidized sulfone form (Fmoc-D-Met(O₂)-OH), and any byproducts from the synthesis. researchgate.net The sulfoxide is more polar than the corresponding sulfide (B99878) (unoxidized methionine), causing it to elute earlier from a reversed-phase column. nih.gov This difference in retention time allows for accurate quantification and the establishment of a purity profile.

Table 3: Representative RP-HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition | Purpose | Source(s) |

| Column | Octadecylsilane (C18) bonded silica | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. | google.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. | google.comchinacloudapi.cn |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier; elution strength is increased by increasing its concentration. | google.comchinacloudapi.cn |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. | google.com |

| Detection | UV at ~220 nm or ~260 nm | Monitors the peptide bonds or the Fmoc group chromophore, respectively. | google.comoup.com |

This interactive table outlines typical parameters for the RP-HPLC analysis of Fmoc-amino acids, a crucial step for purity assessment.

Ensuring the enantiomeric purity of this compound is paramount, as the presence of the L-enantiomer can lead to the synthesis of undesired diastereomeric peptides with altered biological properties. Chiral chromatography is the definitive method for this analysis. phenomenex.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that can interact differently with the D- and L-enantiomers, resulting in different retention times and thus, separation. researchgate.net

Various types of CSPs are effective for separating Fmoc-amino acid enantiomers, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides (e.g., teicoplanin). chinacloudapi.cnphenomenex.comresearchgate.net The separation can be performed in different modes, such as reversed-phase, normal-phase, or polar organic mode. distantreader.orgnih.gov

A further layer of complexity arises from the oxidation of the methionine sulfur atom, which creates a new chiral center. This means that this compound is itself a mixture of two diastereomers (R and S at the sulfur). While standard chiral HPLC of amino acids focuses on the α-carbon stereocenter, specialized chromatographic methods may be required to separate these sulfoxide diastereomers if their individual properties are of interest. nih.gov

Theoretical and Computational Investigations

Molecular Dynamics Simulations of D-Met(O) Containing Peptides

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the structural dynamics and conformational preferences of peptides. springernature.com The inclusion of non-canonical amino acids like D-methionine sulfoxide (B87167) (D-Met(O)) can significantly influence peptide structure and behavior.

Simulations of peptides containing D-amino acids have been successfully employed to understand their folding, dimerization, and interaction with other molecules. nih.govnih.gov For instance, MD simulations have been used to study the folding of peptides into β-hairpin structures and their stability in different solvents. biorxiv.orgnih.gov The presence of a D-amino acid can induce specific turns and conformations that are not as readily accessible to peptides composed solely of L-amino acids. biorxiv.org These simulations often rely on force fields like GROMOS or OPLS, which have been developed and tested for their ability to reproduce experimental data on conformational energetics. springernature.com

In the context of D-Met(O)-containing peptides, MD simulations can provide insights into how the sulfoxide group and the D-chirality affect the local and global peptide structure. The sulfoxide group introduces a polar and bulky moiety, which can participate in hydrogen bonding and alter solvent interactions. The D-configuration at the alpha-carbon will locally change the peptide backbone's conformational landscape, potentially leading to unique secondary structures. While specific MD studies focusing exclusively on D-Met(O) are not extensively documented in the provided results, the principles from simulations of other D-amino acid-containing peptides and methionine sulfoxide-containing proteins are applicable. nih.govresearchgate.netnih.gov For example, studies on peptides with other unnatural amino acids have shown that MD simulations can accurately predict their folding and binding characteristics. nih.gov

Table 1: Representative Parameters for Molecular Dynamics Simulations of Peptides

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | GROMOS, OPLS, AMBER |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., continuum models) |

| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| Ensemble | Statistical ensemble used for the simulation. | NVT (Canonical), NPT (Isothermal-isobaric) |

De Novo Design and Rational Modification of Peptides Utilizing D-Met(O)

The unique properties of D-amino acids and modified residues like methionine sulfoxide make them valuable components in the de novo design and rational modification of peptides. nih.govplos.orgnih.gov De novo design involves creating novel peptide sequences with desired structures and functions from scratch, often with the aid of computational methods. researchgate.netrsc.org

The inclusion of D-amino acids, such as D-Met(O), is a key strategy for developing proteolytically stable peptides, as proteases are typically specific for L-amino acids. rsc.orgnih.gov Computational design strategies have been developed to incorporate D-amino acids into peptides to create stable, helical structures that can act as inhibitors of protein-protein interactions. nih.gov These methods often involve generating libraries of D-helical fragments and using them to build and refine peptide sequences with optimal binding properties. nih.gov

Methionine sulfoxide itself can be considered a glutamine isostere, and its incorporation into peptides has been explored to probe hydrogen bonding interactions in protein binding sites. nih.gov The sulfoxide group can act as a hydrogen bond acceptor, influencing the binding affinity and specificity of the peptide. nih.gov Computational approaches, including molecular docking and MD simulations, are crucial for predicting how the incorporation of D-Met(O) will affect the peptide's conformation and its interaction with a biological target. nih.govnih.gov These computational tools allow for the screening of numerous potential sequences and conformations before undertaking laborious and expensive chemical synthesis. nih.govplos.org

The process of de novo design can be a powerful tool for creating peptide-based therapeutics. nih.gov By leveraging the properties of unconventional building blocks like Fmoc-D-Met(O)-OH, it is possible to design peptides with enhanced stability, novel structures, and specific biological activities.

Table 3: Examples of Computationally Designed Peptides with Non-Standard Residues

| Peptide Name | Design Goal | Non-Standard Residue(s) | Computational Methods Used |

| TNFα Inhibitor | Inhibit TNFα-TNFR1 binding | D-amino acids | De novo helical design, Molecular Docking |

| α-Synuclein Binder | Bind specific amyloid conformers | D-amino acids | Geometric complementarity search, Sequence optimization |

| SARS-CoV-2 Inhibitor | Block RBD-ACE2 interaction | D-peptides | Mirror-image PDB search, MD simulations |

| STAT3 Inhibitor | Inhibit STAT3 signaling | Methionine sulfoxide (Met(O)) | Molecular Modeling |

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Strategies for Enhanced Synthetic Control

The management of methionine's thioether side chain is a persistent challenge in solid-phase peptide synthesis (SPPS), as it is susceptible to oxidation during acidolytic cleavage steps. peptide.comoup.com The use of Fmoc-D-Met(O)-OH is a proactive strategy that incorporates the oxidized form from the outset, thereby preventing uncontrolled oxidation during synthesis. peptide.com However, the field is continuously evolving, with research pushing towards even greater control over peptide assembly.

Future innovations are expected to focus on several key areas:

Advanced Side-Chain Protection: While the Fmoc/tBu strategy often leaves the methionine thioether unprotected, there is a drive to develop novel protecting groups. oup.com These future groups would need to be robust enough to prevent oxidation and other side reactions, such as S-alkylation, yet be removable under specific, orthogonal conditions. acs.org This would provide chemists with the flexibility to either retain the sulfoxide (B87167) or selectively deprotect to the thioether post-synthesis.

Alternative Synthesis Paradigms: Emerging strategies are challenging the traditional C- to N-terminus direction of peptide synthesis. nih.gov Peptide synthesis in the N- to C-direction is being explored as a potential method to reduce the reliance on protecting groups and minimize racemization, which could fundamentally alter the strategies for incorporating modified residues like D-Met(O). nih.govchemrxiv.orgnih.govresearchgate.net

Automation and High-Throughput Synthesis Methodologies

Automated peptide synthesis has become the standard for producing peptides with high efficiency and reproducibility. openaccessjournals.comcreative-peptides.com Modern automated synthesizers are fully compatible with Fmoc chemistry and can readily incorporate unnatural or modified amino acids, including this compound, into growing peptide chains. creative-peptides.comunc.eduaurorabiomed.com The synergy between this specialized building block and automated platforms is paving the way for new research avenues.

| Technology | Application in this compound Research | Key Advantages |

| Automated SPPS | Standard incorporation into peptide sequences. | High reproducibility, reduced human error, increased throughput. openaccessjournals.comcreative-peptides.com |

| High-Throughput Synthesis | Creation of peptide libraries with D-Met(O) at various positions. | Rapid screening for structure-activity relationships (SAR), epitope mapping. unc.eduintavispeptides.com |

| Automated Flow Peptide Synthesis (AFPS) | Rapid, one-shot synthesis of entire proteins or long peptides containing D-Met(O). | Unprecedented speed, ability to synthesize proteins up to 164 amino acids. acs.org |

| Integrated Analytics | Real-time or rapid at-line monitoring of synthesis (e.g., MALDI-TOF MS). | Immediate quality control, optimization of coupling for modified residues. unc.edu |

Future developments will likely focus on refining automated protocols to handle increasingly complex peptides. This includes optimizing reaction kinetics for challenging couplings and integrating synthesis platforms with real-time analytical tools for enhanced quality control. unc.edufrontiersin.org Furthermore, the rise of automated flow peptide synthesis (AFPS) enables the rapid construction of entire small proteins, opening the possibility of engineering proteins with precisely placed D-Met(O) residues to study their structural and functional roles. acs.org

Advancements in Sustainable and "Green" Peptide Synthesis Chemistry

The peptide synthesis industry is undergoing a "green" transformation, driven by regulations and a commitment to sustainability. xtalks.comrsc.org A primary focus is the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are staples of traditional SPPS. acs.org This shift presents both challenges and opportunities for the use of specialized amino acids like this compound.

The core of green peptide chemistry involves several key initiatives:

Development of Green Solvents: A significant research effort is underway to identify and validate environmentally benign solvents that can effectively replace DMF. tandfonline.comacs.orgrsc.org Promising candidates include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, propylene (B89431) carbonate, and binary mixtures like DMSO/EtOAc or N-butylpyrrolidone (NBP). acs.orgrsc.orggyrosproteintechnologies.com A critical area of future research will be to systematically evaluate the solubility and reaction efficiency of this compound and its corresponding coupling agents in these green solvent systems.

Waste Reduction: The implementation of solvent recycling systems is becoming a key feature of sustainable peptide manufacturing, reducing the large volumes of hazardous waste typically generated. ambiopharm.com

| Green Solvent/Mixture | Status | Potential for this compound |

| 2-Methyltetrahydrofuran (2-MeTHF) | Validated as a replacement for DMF/DCM in GSPPS protocols. acs.org | High potential; requires specific solubility and reactivity data for D-Met(O). |

| Propylene Carbonate (PC) | Shown to be a viable green solvent for both solution- and solid-phase synthesis. acs.orgrsc.org | Promising alternative; compatibility studies are needed. |

| Anisole/N-octylpyrrolidone (NOP) | Identified as a novel green solvent mixture with good resin-swelling properties. tandfonline.com | High potential; solubility of Fmoc-amino acids has been demonstrated. tandfonline.com |

| DMSO/Ethyl Acetate (EtOAc) | A promising binary mixture with adjustable polarity. gyrosproteintechnologies.com | High potential; requires validation for incorporating modified residues. |

Exploration of Novel Applications in Chemical Biology beyond Current Paradigms

The true potential of this compound lies in its application as a tool to explore complex biological questions. Methionine oxidation is a physiologically relevant post-translational modification (PTM) that acts as a marker of oxidative stress and can regulate protein function. nih.govstars-natur.cz Cells possess stereospecific methionine sulfoxide reductase (Msr) enzymes (MsrA and MsrB) that repair this modification, highlighting its role in cellular redox homeostasis. nih.gov The ability to install a D-Met(O) residue at a specific site in a peptide opens up novel avenues of research.

Probing Enzyme Specificity: Peptides synthesized with this compound can serve as unique substrates to investigate the activity and stereochemical preference of enzymes like MsrA and MsrB. nih.govacs.orgfrontiersin.org This can help elucidate their roles in disease and identify potential targets for therapeutic intervention.

Developing Metabolically Stable Peptides: Peptides composed of D-amino acids are inherently resistant to degradation by proteases. The incorporation of a D-Met(O) residue can therefore be used to create highly stable peptide-based drugs or diagnostic probes with extended half-lives in vivo.

Mirror-Image Biology: The use of D-amino acids is the foundation of mirror-image phage display and the development of Spiegelmers—D-peptides that can bind to natural L-protein targets with high affinity and specificity but are invisible to the body's proteases. oup.com this compound is a valuable building block for creating D-peptides that can mimic or probe oxidized protein epitopes.

Redox-Responsive Probes: A peptide containing a D-Met(O) residue can be engineered as a molecular switch. The reduction of the sulfoxide to a thioether by cellular Msr enzymes could trigger a conformational change, activate a quenched fluorophore, or expose a cryptic binding site. Such probes would enable the real-time monitoring of specific redox activities within living cells. stars-natur.cz

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing peptides incorporating Fmoc-D-Met(O)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is used as a protected amino acid derivative in SPPS. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the methionine sulfoxide (Met(O)) side chain.

- Coupling : Activate the carboxyl group with coupling reagents like HBTU/HOBt in DMF for efficient amide bond formation.

- Side-Chain Stability : Avoid strong reducing agents (e.g., TCEP) to prevent reduction of the sulfoxide group to methionine. Post-synthesis, cleavage with TFA retains the Met(O) modification .

Q. How can researchers validate the purity and enantiomeric integrity of this compound?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (254 nm) to assess purity. A single peak confirms homogeneity.

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IA) to verify the D-configuration and exclude racemization.

- Mass Spectrometry : Confirm molecular weight (387.45 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the sulfoxide modification in this compound influence peptide self-assembly or stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Behavior : Use circular dichroism (CD) or rheology to study conformational changes. For example, acidic pH (e.g., 4.0) may stabilize β-sheet structures, while neutral pH promotes solubility.

- Oxidative Stability : Compare oxidation kinetics of Met(O) vs. methionine using H₂O₂ or air exposure, monitored via LC-MS.

- Gelation Studies : Adapt methods from Fmoc-dipeptide research (e.g., pH-triggered assembly with glucono-δ-lactone) to evaluate mechanical properties .

Q. What analytical strategies resolve contradictions in structural characterization of this compound-containing peptides?

- Methodological Answer :

- 2D NMR Spectroscopy : Assign NOESY correlations to confirm stereochemistry and detect oxidation artifacts.

- X-ray Crystallography : Co-crystallize peptides with heavy atoms (e.g., selenomethionine derivatives) for high-resolution structural data.

- Redox Titration : Quantify sulfoxide content using iodometric assays to address batch-to-batch variability .

Q. How can researchers optimize this compound incorporation in hydrophobic vs. hydrophilic peptide domains?

- Methodological Answer :

- Solvent Screening : Test solubility in DMF, DMSO, or acetic acid/water mixtures. Hydrophobic peptides may require 30% DMSO for dissolution.

- Coupling Efficiency : Compare reaction yields using DIC/Oxyma vs. HATU in low-swelling resins (e.g., PEG-based).

- Computational Modeling : Use molecular dynamics (e.g., GROMACS) to predict solvent-accessible surface area (SASA) of Met(O) in peptide backbones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.